N-((4-benzyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O3S2/c1-24-14-16-26(17-15-24)29-19-28(30-13-8-18-44-30)38-40(29)33(42)23-45-34-37-36-31(39(34)21-25-9-4-2-5-10-25)20-35-32(41)22-43-27-11-6-3-7-12-27/h2-18,29H,19-23H2,1H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYBLYZGPRXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-benzyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with a unique structure that includes multiple pharmacologically relevant moieties. Its intricate design suggests potential biological activities that are worth exploring.
Structural Overview
The compound features:
- Triazole ring : Known for its diverse biological activities.
- Pyrazole moiety : Associated with anticancer and anti-inflammatory properties.
- Phenoxyacetamide structure : Often linked to analgesic and anti-inflammatory effects.
The presence of thiophene and benzyl groups enhances its interaction capabilities with various biological targets, potentially leading to significant pharmacological effects.
Anticancer Activity
Research on similar compounds indicates that derivatives containing triazole and pyrazole structures exhibit notable anticancer properties. For instance, studies have shown that compounds with related structures can decrease cell viability in various cancer models, including leukemia and melanoma cells. The following table summarizes some relevant findings:
The anticancer mechanisms may involve the inhibition of specific pathways critical for tumor growth and survival.
Anti-inflammatory Activity
Compounds similar to N-((4-benzyl...) have shown promising anti-inflammatory effects. For example, several pyrazole derivatives have demonstrated significant inhibition of inflammatory responses in vitro, making them potential candidates for further development as anti-inflammatory agents. The following table provides insights into these activities:
The biological activity of N-((4-benzyl...) is likely mediated through several mechanisms:
- Enzyme Inhibition : Many compounds with similar structures inhibit enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to their therapeutic effects.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Thiadiazole Derivatives : A review highlighted various thiadiazole derivatives that exhibit anticancer properties across multiple cell lines, demonstrating the potential for N-((4-benzyl...) to share similar effects .
- Vibrational Spectroscopy Studies : Research utilizing vibrational spectroscopy has provided insights into the structural properties and stability of thiophene-containing compounds, which may correlate with their biological activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing similar structural motifs exhibit a range of biological activities:
- Antifungal Activity : Compounds with triazole and pyrazole structures have been shown to inhibit fungal growth effectively. For example, derivatives of triazole have demonstrated significant activity against Fusarium oxysporum, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antifungal agents like miconazole .
- Anticancer Potential : The presence of pyrazole in the structure is noteworthy as it has been linked to anticancer effects. Studies on related compounds suggest that modifications to the pyrazole core can enhance cytotoxicity against various cancer cell lines .
- Anti-inflammatory Properties : The phenoxyacetamide group is often associated with anti-inflammatory effects. Research has indicated that similar compounds can modulate inflammatory pathways effectively, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Q & A
Q. What synthetic routes are optimal for preparing this compound, and how can reaction yields be improved?
The compound’s synthesis involves multi-step heterocyclic chemistry, including thioether formation and triazole ring cyclization. Key steps include:
- Thiosemicarbazide intermediate formation : Refluxing thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol (70 mmol scale) to form the thiosemicarbazide core .
- Cyclization : Intramolecular cyclization using phosphorous oxychloride at 120°C to stabilize the triazole ring .
- Purification : Recrystallization from ethanol or acetone to isolate the final product . Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratios for coupling reactions) and anhydrous conditions to minimize side reactions .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
Structural validation relies on:
- IR spectroscopy : To identify functional groups (e.g., C=O at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- NMR : ¹H NMR for aromatic protons (δ 6.8–8.2 ppm) and methylene groups (δ 3.5–4.5 ppm); ¹³C NMR for carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
Initial screening should focus on:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Dose-response curves : Use concentrations ranging from 1–100 μM to determine potency thresholds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, HOMO-LUMO gaps (~4–5 eV for similar triazoles), and tautomeric equilibria .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase, PDB: 1DF7). Key residues (e.g., Asp27, Leu5) may form hydrogen bonds with the triazole-thioether moiety .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or cytotoxic potency may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., ciprofloxacin for bacteria) .
- Structural analogs : Compare with derivatives (e.g., replacing p-tolyl with 4-chlorophenyl) to identify critical substituents via SAR analysis .
- Membrane permeability : Measure logP values (e.g., ~3.5 for similar compounds) to correlate lipophilicity with activity .
Q. How do solvent polarity and reaction conditions influence tautomeric equilibria in the triazole-thione moiety?
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thione tautomer via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor thiol forms .
- pH dependence : At pH > 7, deprotonation of the thiol group shifts equilibrium toward the thiolate anion, altering reactivity in nucleophilic substitutions .
Q. What pharmacokinetic parameters should be prioritized for in vivo studies?
- ADME profiling :
- Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : CYP450 inhibition assays (e.g., CYP3A4) using liver microsomes .
Q. How can reaction mechanisms for triazole-thioether formation be validated experimentally?
- Kinetic studies : Track intermediate formation via HPLC at 254 nm during reflux .
- Isotopic labeling : Use ³⁵S-labeled thiourea to trace sulfur incorporation into the thioether group .
- Theoretical modeling : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to confirm transition states .
Q. What methodologies optimize regioselectivity in pyrazole-triazole hybrid syntheses?
Q. How can green chemistry principles be applied to scale-up synthesis sustainably?
- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Immobilize K₂CO₃ on silica gel for reuse in thioetherification (>5 cycles without yield loss) .
- Waste minimization : Employ flow chemistry to reduce solvent volumes by 70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
